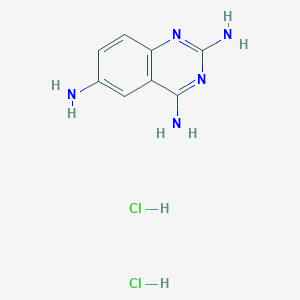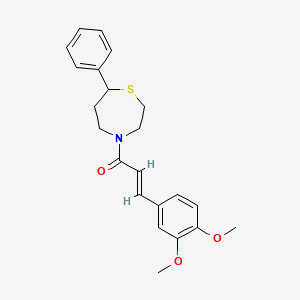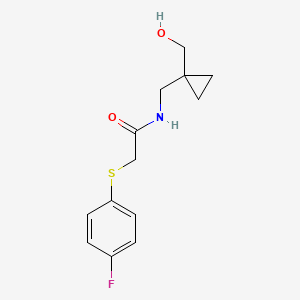![molecular formula C20H27N3O2 B2992372 N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide CAS No. 1333620-07-7](/img/structure/B2992372.png)
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide, commonly known as CCPA, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-substituted glycine derivatives and has been studied extensively for its pharmacological properties.
科学的研究の応用
CCPA has been studied for its potential applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, CCPA has been shown to activate the adenosine A1 receptor, which plays a crucial role in regulating neuronal activity and synaptic transmission. CCPA has also been studied for its cardioprotective effects, where it has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function. In cancer research, CCPA has been shown to inhibit the proliferation of cancer cells and induce cell death through various mechanisms.
作用機序
CCPA exerts its pharmacological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Upon activation, the adenosine A1 receptor inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP, which leads to the inhibition of various intracellular signaling pathways. This results in a decrease in neuronal activity, vasodilation, and anti-inflammatory effects.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing blood pressure, decreasing heart rate, and increasing coronary blood flow. CCPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, CCPA has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of CCPA is its high potency and selectivity for the adenosine A1 receptor, which makes it an ideal tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of CCPA is its low solubility in water, which can make it difficult to use in certain experimental conditions. In addition, CCPA can exhibit non-specific effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in various diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is the development of new analogs of CCPA with improved pharmacological properties, such as increased solubility and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CCPA and its potential interactions with other drugs.
合成法
CCPA can be synthesized through a multistep process starting with the reaction of cyclopentanone with malononitrile. The resulting product is then reacted with 2-hydroxybenzylamine to form the intermediate, which is further reacted with cyclopentylmethylamine to obtain CCPA. The purity and yield of CCPA can be improved through various purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[cyclopentyl-[(2-hydroxyphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-15-20(11-5-6-12-20)22-19(25)14-23(17-8-2-3-9-17)13-16-7-1-4-10-18(16)24/h1,4,7,10,17,24H,2-3,5-6,8-9,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHAMFKIHMXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2O)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)


![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)


![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
